4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)-
Description
4(3H)-Quinazolinone is a heterocyclic scaffold characterized by a fused bicyclic structure containing two nitrogen atoms and a ketone group. The compound 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)-4(3H)-quinazolinone features two key substitutions:
- 2-position: A 2-oxoethyl chain linked to a 3-pyridinyl ring, introducing hydrogen-bonding capabilities and electronic modulation due to the pyridine moiety.
Quinazolinones are pharmacologically significant, with activities ranging from anticonvulsant to anti-inflammatory effects . This compound’s structural uniqueness lies in its 3-pyridinyl-oxoethyl substituent, which may optimize receptor interactions in the central nervous system (CNS) .
Properties
CAS No. |
73283-30-4 |
|---|---|
Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(2-oxo-2-pyridin-3-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O2/c1-15-8-10-17(11-9-15)25-21(13-20(26)16-5-4-12-23-14-16)24-19-7-3-2-6-18(19)22(25)27/h2-12,14H,13H2,1H3 |
InChI Key |
UVLJESLPMZWCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Niementowski's Synthesis (Classical Cyclization)
- Starting Materials: 3- or 4-substituted anthranilic acid derivatives
- Reagents: Formamide
- Conditions: Heating at 125–130°C
- Mechanism: Cyclization of anthranilic acid with formamide leads to 3,4-dihydro-4-oxoquinazoline derivatives.
- Application: This method can be adapted to introduce the 4-methylphenyl group at position 3 by using appropriately substituted anthranilic acid.
Phosphorous Trichloride Mediated Synthesis (Grimmel, Guinther, and Morgan)
- Starting Materials: o-Aminobenzoic acids
- Reagents: Amines, phosphorous trichloride
- Solvent: Toluene
- Conditions: Heating for 2 hours
- Outcome: Formation of 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines, enabling the introduction of 3-pyridinyl substituents at position 2.
Isatoic Anhydride Route
- Starting Materials: Isatoic anhydride and amines
- Reagents: Ethyl orthoformate
- Conditions: Reflux for 1–6 hours
- Advantages: Direct formation of dihydro-4-oxoquinazolines without isolating intermediates; useful for introducing various substituents including pyridinyl groups.
Multi-Step Synthesis via Thiourea and Hydrazide Intermediates
- Step 1: Reaction of substituted anthranilic acid with phenyl or benzyl isothiocyanate in ethanol with triethylamine at room temperature to obtain 2-mercapto-3-substituted quinazolin-4(3H)-ones.
- Step 2: Alkylation of mercaptoquinazolinones with ethyl bromoacetate in the presence of potassium carbonate in boiling acetone to yield quinazolin-4(3H)-one esters.
- Step 3: Conversion of esters to hydrazide derivatives by reaction with hydrazine hydrate in ethanol under reflux.
This route allows selective functionalization at positions 2 and 3, suitable for introducing the 4-methylphenyl and 3-pyridinyl substituents.
Copper-Catalyzed Imidoylative Cross-Coupling and Cyclocondensation
- Starting Materials: 2-Isocyanobenzoates and amines
- Catalyst: Copper acetate monohydrate (Cu(OAc)2·H2O)
- Conditions: Room temperature stirring followed by heating at 120°C for 24 hours under nitrogen atmosphere
- Outcome: Efficient synthesis of 3-substituted quinazolin-4(3H)-ones, allowing the introduction of alkyl or aryl groups at position 3, including 4-methylphenyl groups.
One-Pot Three-Component Domino Reaction
- Reactants: Arenediazonium salts, nitriles, bifunctional aniline derivatives
- Conditions: Metal-free, mild temperature
- Mechanism: Formation of N-arylnitrilium intermediates followed by nucleophilic addition and cyclization
- Advantages: High efficiency, functional group tolerance, and rapid assembly of quinazolin-4(3H)-ones with diverse substitution patterns.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Niementowski's Synthesis | Substituted anthranilic acid | Formamide, 125–130°C | Moderate | Simple, classical method | Limited functional group tolerance |
| Phosphorous Trichloride Method | o-Aminobenzoic acids + amines | Phosphorous trichloride, toluene, heat | Moderate | Good for 2,3-disubstitution | Harsh reagents |
| Isatoic Anhydride Route | Isatoic anhydride + amines | Ethyl orthoformate, reflux | Good | No isolation of intermediates | Requires isatoic anhydride |
| Multi-Step Thiourea Route | Anthranilic acid + isothiocyanates | Triethylamine, ethyl bromoacetate, hydrazine hydrate | 38–97 | Versatile, allows diverse substitutions | Multi-step, longer synthesis |
| Copper-Catalyzed Cross-Coupling | 2-Isocyanobenzoates + amines | Cu(OAc)2·H2O, 120°C, N2 atmosphere | High | Mild conditions, high selectivity | Requires copper catalyst |
| One-Pot Domino Reaction | Arenediazonium salts + nitriles + anilines | Metal-free, mild temperature | High | Simple, rapid, metal-free | Substrate scope limitations |
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological and chemical properties.
Scientific Research Applications
Biological Activities
The applications of this compound span several fields, particularly in medicinal chemistry and pharmacology. Key biological activities include:
- Anticancer Activity : Research indicates that derivatives of 4(3H)-quinazolinone exhibit significant anticancer properties. For example, modifications to the quinazolinone ring can enhance its interaction with cancer cell targets.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation through various mechanisms, potentially making them useful in treating inflammatory diseases.
- Antimicrobial Properties : Certain derivatives have been reported to possess antimicrobial activity, making them candidates for developing new antibiotics.
Synthesis and Derivatives
The synthesis of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- typically involves multi-step synthetic pathways. Common methods include:
- Nucleophilic Substitutions : These reactions allow for the introduction of different substituents on the quinazolinone ring.
- Cyclization Reactions : These reactions are crucial for forming the quinazolinone core structure.
- Condensation Processes : This method helps in linking various functional groups to optimize biological activity.
The ability to modify substituents enables chemists to explore variations that can enhance biological activity and selectivity.
Interaction Studies
Understanding how 4(3H)-Quinazolinone interacts with biological targets is essential for advancing therapeutic applications. Techniques used in these studies include:
- Molecular Docking Simulations : These simulations help predict how the compound binds to specific enzymes or receptors.
- Binding Affinity Assays : These assays measure the strength of the interaction between the compound and its target, providing insights into its potential efficacy as a therapeutic agent.
For example, studies have demonstrated that specific modifications can increase binding affinity to cancer-related targets, suggesting pathways for drug development.
Case Studies
Several case studies highlight the therapeutic potential of 4(3H)-Quinazolinone derivatives:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant tumor reduction in animal models when treated with modified quinazolinones. |
| Study B | Anti-inflammatory | Showed reduced markers of inflammation in vitro and in vivo using specific derivatives. |
| Study C | Antimicrobial | Identified several derivatives with potent activity against resistant bacterial strains. |
These studies underscore the versatility of 4(3H)-Quinazolinone derivatives in addressing various health challenges.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to effects such as cell cycle arrest, apoptosis, or reduced inflammation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues and their substituents are compared below:
Key Observations:
3-Substituent Impact :
- The target’s 4-methylphenyl group enhances lipophilicity compared to polar 4-methoxyphenyl () or electron-withdrawing 2-chlorophenyl (). This may improve blood-brain barrier penetration for CNS-targeted activity .
- Compounds with single ortho substituents on the 3-aryl group (e.g., 2-chlorophenyl in FABXAH10) exhibit stronger anticonvulsant activity , but the target’s para-methyl group may compensate via increased stability.
Compared to the 4-pyridinyl analogue (FABXAH10), the 3-pyridinyl orientation may alter electronic distribution and receptor affinity .
Pharmacological and Physicochemical Properties
- Anticonvulsant Activity: Quinazolinones with 2-oxoethyl-pyridinyl substituents (e.g., 2-oxo-2-(4-pyridinyl)ethyl in FABXAH10) show promising anticonvulsant activity, suggesting the target’s 3-pyridinyl variant may share similar efficacy . 2-Methyl-4(3H)-quinazolinone () demonstrates analgesic activity, but its lack of aromatic substituents limits CNS specificity compared to the target compound.
- Solubility and Bioavailability: The 3-pyridinyl group may enhance water solubility relative to halogenated () or methoxy-substituted () analogues.
Biological Activity
4(3H)-Quinazolinone derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. The compound 4(3H)-quinazolinone, 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl) is particularly noteworthy for its potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a complex structure that includes a quinazolinone core and various substituents that influence its biological activity. The structural representation can be summarized as follows:
- Molecular Formula :
- SMILES : CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CC=NC=C4
- InChIKey : YEQWDEPCZZKAGH-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that quinazolinone derivatives possess a wide range of biological activities. This section summarizes key findings related to the biological activity of the specific compound .
Anticancer Activity
Several studies have demonstrated the anticancer potential of quinazolinone derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- PC3 (prostate cancer)
- HT-29 (colon cancer)
In vitro studies reported that certain analogs exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth. Specifically, one study highlighted that derivatives with specific substitutions at positions 2 and 3 of the quinazolinone ring enhanced cytotoxicity significantly .
Antibacterial Activity
The antibacterial properties of quinazolinones have also been extensively studied. For example, a structure–activity relationship (SAR) analysis indicated that certain quinazolinone derivatives demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved binding to penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis .
Antioxidant Activity
Quinazolinones have shown promise as antioxidants. A recent study evaluated the antioxidant properties of various derivatives using multiple assays (ABTS, DPPH). The results suggested that compounds with hydroxyl groups at specific positions exhibited enhanced antioxidant activities due to their ability to scavenge free radicals effectively .
Anticancer Activity Summary
Antibacterial Activity Summary
| Compound ID | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound 73 | MRSA | 32 | Inhibition of PBPs |
Case Studies
- Case Study on Anticancer Properties : A study involving a series of quinazolinone derivatives demonstrated that modifications at the phenyl ring significantly influenced anticancer activity against various cell lines. The most potent derivative showed an IC50 value of 10 µM against the MDA-MB-231 cell line, indicating its potential for further development as an anticancer agent .
- Case Study on Antibacterial Efficacy : In another investigation, a novel quinazolinone derivative was tested for its efficacy against MRSA. It was found to synergize with existing antibiotics, enhancing their effectiveness against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(4-methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)-4(3H)-quinazolinone?
- Methodology :
- Step 1 : Utilize a cyclization reaction between substituted anthranilic acid derivatives and amines. For example, phosphorus pentaoxide (P₂O₅) with amine hydrochlorides in solvents like acetic acid at 180–250°C promotes cyclization .
- Step 2 : Introduce the 3-pyridinyl ethyl group via nucleophilic substitution or coupling reactions. Acetic acid is preferred for its ability to stabilize intermediates and promote cyclization .
- Key Parameters : Monitor temperature (180–250°C) and solvent polarity to avoid side reactions. Purify via column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve single-crystal structures to determine bond lengths, angles, and stereochemistry (e.g., mean C–C bond length = 0.005 Å, R factor < 0.06) .
- Spectroscopy : Use -NMR (δ 7.2–8.5 ppm for aromatic protons) and -NMR (carbonyl signals at ~170 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., expected [M+H] peak at m/z 363.3) .
Q. What preliminary biological activities are associated with this quinazolinone derivative?
- Findings :
- Anticancer activity : Quinazolinones with pyridinyl substituents show inhibitory effects on kinase pathways (e.g., EGFR inhibition) .
- Antimicrobial potential : The 4-methylphenyl group enhances lipophilicity, improving membrane penetration against Gram-positive bacteria .
- Assay recommendations : Use MTT assays for cytotoxicity and disk diffusion for antimicrobial screening .
Advanced Research Questions
Q. How do substituents (e.g., 4-methylphenyl vs. pyridinyl) influence the compound’s reactivity and bioactivity?
- Structure-Activity Relationship (SAR) :
- Electrophilic substitution : The 4-methylphenyl group increases electron density at C-3, facilitating electrophilic attacks (e.g., nitration) .
- Bioactivity modulation : Pyridinyl ethyl groups enhance hydrogen bonding with biological targets (e.g., kinases), improving selectivity .
- Experimental validation : Compare IC₅₀ values of analogs using kinase inhibition assays .
Q. What computational methods can predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on binding affinity (ΔG < -8 kcal/mol) and key residues (e.g., Lys745) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR models : Train models with descriptors like logP and polar surface area to predict bioavailability .
Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values) be resolved?
- Troubleshooting :
- Standardize assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO < 0.1%) .
- Validate purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Meta-analysis : Compare data across studies using fixed-effects models to identify outliers .
Q. What strategies optimize the reaction yield for large-scale synthesis?
- Process Chemistry :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
